Physicochemical Differentiation: Lipophilicity and Molecular Size Compared to a Close Structural Analog
The target compound (CAS 1436289-51-8) differs from its closest publicly annotated analog, 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide (MAO-A inhibitor), by the insertion of a phenylpropan-2-yl linker. This results in a higher computed logP (2.96 vs. ~0.2), larger molecular weight (343.40 vs. 253.27 Da), and an additional chiral center [1][2]. The increased lipophilicity may enhance membrane permeability but also raises the risk of promiscuous binding and altered metabolic stability [3].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 2.96 |
| Comparator Or Baseline | 6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide: xlogp ~0.2 |
| Quantified Difference | Δ logP ≈ +2.76 |
| Conditions | In silico prediction (Sildrug/IBB Warsaw and DrugMap databases) |
Why This Matters
This large lipophilicity difference indicates the target compound is not a simple bioisostere; its altered physicochemical profile drives different ADME properties and target engagement potential, making it a distinct chemical entity for screening libraries.
- [1] Sildrug/IBB Warsaw. Calculated properties for CAS 1436289-51-8. View Source
- [2] DrugMap. Details for 6-fluoro-N-(2-morpholinoethyl)nicotinamide (DMA1QH0). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
